molecular formula C13H8BrIN2O2S B13037859 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B13037859
M. Wt: 463.09 g/mol
InChI Key: WZTJIXWWEXXEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated pyrrolopyridine derivative featuring a 4-bromophenylsulfonyl group at position 1 and an iodine atom at position 2. Its pyrrolo[2,3-c]pyridine core distinguishes it from the more extensively studied pyrrolo[2,3-b]pyridine isomers, which are prevalent in kinase inhibitor research .

Properties

Molecular Formula

C13H8BrIN2O2S

Molecular Weight

463.09 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-3-iodopyrrolo[2,3-c]pyridine

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-1-3-10(4-2-9)20(18,19)17-8-12(15)11-5-6-16-7-13(11)17/h1-8H

InChI Key

WZTJIXWWEXXEFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N2C=C(C3=C2C=NC=C3)I)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine generally involves:

  • Construction of the pyrrolo[2,3-c]pyridine core.
  • Introduction of the sulfonyl group bearing the 4-bromophenyl substituent.
  • Selective iodination at the 3-position of the heterocyclic system.

This sequence leverages classical organic transformations such as sulfonylation of nitrogen atoms, electrophilic iodination, and palladium-catalyzed cross-coupling reactions where applicable.

Construction of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine scaffold is typically synthesized via cyclization reactions involving substituted pyridine derivatives or by annulation methods. Literature reports (e.g., related azaindole and pyrrolo-pyridine syntheses) suggest:

  • Starting from halo-substituted pyridine derivatives, which undergo nucleophilic substitution or metal-catalyzed cyclization.
  • Use of iron powder and acetic acid for reductive cyclization steps to form the fused heterocycle.
  • Protection of pyrrole nitrogen with tosyl groups to direct regioselective functionalization in subsequent steps.

For example, in related systems, 6-bromo-1H-pyrrolo[3,2-c]pyridine was synthesized by cyclization of a nitropyridine N-oxide intermediate, followed by reduction and functional group manipulations under mild conditions.

Introduction of the 4-Bromophenyl Sulfonyl Group

The sulfonylation step involves attaching the 4-bromophenylsulfonyl moiety to the nitrogen atom of the pyrrolo[2,3-c]pyridine ring. This can be achieved by:

  • Reacting the free pyrrole nitrogen with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., in the presence of a base like triethylamine or pyridine) to form the sulfonamide linkage.
  • Ensuring the reaction conditions favor selective sulfonylation without affecting other sensitive functional groups.

This step is crucial as the sulfonyl group modulates the electronic properties and biological activity of the molecule.

Selective Iodination at the 3-Position

Iodination of the pyrrolo[2,3-c]pyridine core at the 3-position is typically performed using electrophilic iodine sources such as:

  • N-iodosuccinimide (NIS) or molecular iodine under controlled conditions.
  • The reaction is often carried out in solvents like acetonitrile or dichloromethane at ambient or slightly elevated temperatures to ensure regioselectivity.

Protection of the pyrrole nitrogen (e.g., tosylation) prior to iodination can enhance regioselectivity and prevent side reactions.

Representative Detailed Synthetic Procedure

Step Reagents & Conditions Outcome Notes
1. Pyrrolo[2,3-c]pyridine core synthesis Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid to N-oxide, nitration with fuming nitric acid, followed by cyclization with iron powder and acetic acid Formation of 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate Conditions optimized for regioselective ring closure and preservation of bromine substituent
2. Sulfonylation Reaction of pyrrolo[2,3-c]pyridine nitrogen with 4-bromobenzenesulfonyl chloride in presence of base (e.g., triethylamine) in anhydrous solvent Formation of 1-((4-bromophenyl)sulfonyl)-1H-pyrrolo[2,3-c]pyridine Base scavenges HCl, mild temperature prevents decomposition
3. Iodination Treatment with N-iodosuccinimide (NIS) in acetonitrile at room temperature Selective iodination at 3-position yielding this compound Protection of pyrrole nitrogen may be required for regioselectivity

Alternative Synthetic Routes and Catalysis

  • Suzuki-Miyaura cross-coupling reactions are often employed to introduce aryl groups onto the pyrrolo-pyridine core. For example, coupling of bromo-substituted pyrrolo-pyridines with arylboronic acids under Pd catalysis has been reported.
  • Microwave-assisted synthesis has been used to accelerate coupling and cyclization steps, improving yields and reducing reaction times.
  • Metal-free iodination methods using iodine and oxidants have been reported for related heterocycles, providing greener alternatives.

Analytical and Purification Considerations

  • Purification is typically achieved by silica gel column chromatography or recrystallization.
  • Characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm substitution patterns and molecular weight.
  • Regioselectivity is confirmed by NMR coupling constants and chemical shifts consistent with substitution at the 3-position.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Remarks
Pyrrolo[2,3-c]pyridine core formation Iron powder, acetic acid, moderate heat Efficient reductive cyclization
Sulfonylation reagent 4-Bromobenzenesulfonyl chloride Requires base, anhydrous solvent
Iodination reagent N-iodosuccinimide (NIS) Room temperature, regioselective
Solvents Acetonitrile, dichloromethane, dioxane Depends on step, inert atmosphere preferred
Catalysts Pd(PPh3)4 for coupling steps (if applicable) Enhances coupling efficiency
Purification Silica gel chromatography, recrystallization Ensures high purity

Research Findings and Optimization

  • The presence of both bromine and iodine substituents along with the sulfonyl group imparts unique electronic properties, enhancing biological activity as kinase inhibitors.
  • Protection of the pyrrole nitrogen (e.g., tosylation) prior to iodination improves regioselectivity and yield.
  • Microwave-assisted protocols reduce reaction times significantly without compromising yield or purity.
  • Metal-free iodination methods offer environmentally benign alternatives but may require optimization for this specific scaffold.

Chemical Reactions Analysis

Types of Reactions

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted derivatives of the original compound.

Scientific Research Applications

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Sulfonyl Groups:

  • 4-Bromophenylsulfonyl (Bs) : Present in the target compound, this group introduces steric bulk and electron-withdrawing effects. In contrast, phenylsulfonyl or tosyl (p-toluenesulfonyl) groups in analogs like 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS: 348640-07-3) prioritize lipophilicity over halogen-specific interactions .
  • 3-Methoxyphenylsulfonyl : Found in compounds like 1-(3-methoxyphenyl)sulfonyl derivatives, this substituent modulates solubility and hydrogen-bonding capacity .

Halogenation Patterns:

  • Iodine at Position 3 : The target’s iodine contrasts with nitro or ethynyl groups in analogs like 5-(4-methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d), which prioritize electrophilicity for nucleophilic substitution .
  • Bromine vs. Chlorine : Bromine in the sulfonyl group (vs. chlorine in 4-chloro-5-fluoro-3-iodo derivatives) affects steric and electronic properties, influencing binding to biological targets .

Biological Activity

1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine is a complex organic compound belonging to the pyrrolopyridine class. Its unique structure, characterized by a fused pyrrole and pyridine ring with a sulfonyl group and halogen substituents, suggests potential biological activities, particularly in the context of kinase inhibition. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.

Molecular Structure

  • Molecular Formula : C13H8BrI N2O2S
  • Molecular Weight : Approximately 400.08 g/mol

Structural Characteristics

The compound features:

  • A bromophenyl group attached to a sulfonyl moiety.
  • An iodo substituent that may enhance its reactivity and selectivity towards biological targets.

Kinase Inhibition

This compound has been identified as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1) . SGK-1 plays a crucial role in various cellular processes such as:

  • Cell survival
  • Proliferation
  • Metabolism

Inhibition of SGK-1 may have significant therapeutic implications for diseases characterized by dysregulated cell growth, including certain cancers and metabolic disorders .

The compound's mechanism involves:

  • Binding to the active site of SGK-1, thereby preventing its phosphorylation activity.
  • Potentially altering downstream signaling pathways associated with cell growth and survival.

In Vitro Studies

Research has demonstrated that compounds structurally similar to this compound exhibit various degrees of biological activity. For instance:

  • Anticancer Activity : Compounds in the pyrrolopyridine family have shown promise in inhibiting cancer cell proliferation in several studies .
  • Enzyme Inhibition : Similar compounds have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and urease, showcasing moderate to strong activity .

Comparative Analysis

Compound NameCAS NumberSGK-1 Inhibition ActivityOther Biological Activities
This compound889939-26-8SignificantPotential anticancer properties
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine348640-07-3ModerateAntibacterial activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine896722-50-2LowAntifungal properties

Therapeutic Implications

The inhibition of SGK-1 by this compound suggests potential applications in:

  • Cancer Treatment : Targeting pathways involved in tumor growth and survival.
  • Metabolic Disorders : Addressing conditions linked to insulin signaling and glucose metabolism.

Future Directions

Further research is warranted to explore:

  • The pharmacokinetics and pharmacodynamics of this compound.
  • Its efficacy in vivo across various disease models.
  • The development of derivatives with improved selectivity and potency against SGK-1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.